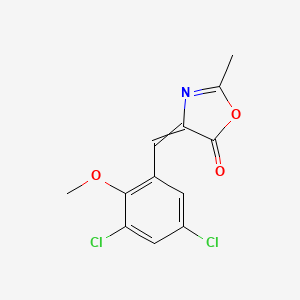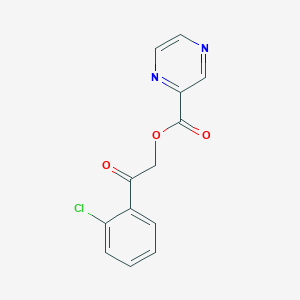
N-isobutyl-N'-(2-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-N'-(2-phenoxyphenyl)thiourea, commonly known as IBPT, is a chemical compound that has been widely used in scientific research due to its unique properties. IBPT is a thiourea derivative that belongs to the class of compounds known as plant growth regulators. It has been extensively studied for its potential applications in agriculture, medicine, and environmental science.
Mécanisme D'action
The mechanism of action of IBPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. In plants, IBPT has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. In animals, IBPT has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
IBPT has been shown to have a number of biochemical and physiological effects. In plants, it has been shown to stimulate the activity of certain enzymes involved in photosynthesis and nitrogen metabolism. In animals, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
IBPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. It also has a number of potential applications in various fields, making it a versatile compound for research.
However, there are also some limitations to the use of IBPT in lab experiments. It can be toxic at high concentrations, and its effects can be variable depending on the species and tissue being studied. It also has limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several areas of future research that could be explored with IBPT. In agriculture, further studies could be conducted to optimize the use of IBPT as a plant growth regulator and herbicide. In medicine, more research is needed to fully understand the mechanism of action of IBPT and to explore its potential therapeutic applications. In environmental science, IBPT could be further investigated as a chelating agent for heavy metal removal and as a potential tool for wastewater treatment. Overall, IBPT has great potential for further research and development in a variety of fields.
Méthodes De Synthèse
The synthesis of IBPT involves the reaction of isobutylamine with 2-phenoxyaniline in the presence of thiourea. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
IBPT has been widely used in scientific research due to its potential applications in various fields. In agriculture, IBPT has been shown to stimulate plant growth and improve crop yields. It has also been used as a herbicide and fungicide to control weed growth and fungal infections.
In medicine, IBPT has been investigated for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat conditions such as arthritis and chronic pain. IBPT has also been studied for its potential anticancer effects, and has been shown to inhibit the growth of cancer cells in vitro.
In environmental science, IBPT has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been investigated for its potential use in wastewater treatment.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIADZQPWYBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N'-(2-phenoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)

![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)





![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)